molecular formula C18H32N4O2 B4439553 N'-CYCLOHEXYL-1,4'-BIPIPERIDINE-1',4'-DICARBOXAMIDE

N'-CYCLOHEXYL-1,4'-BIPIPERIDINE-1',4'-DICARBOXAMIDE

Cat. No.: B4439553
M. Wt: 336.5 g/mol
InChI Key: LNEFWEVPXMONGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-Cyclohexyl-1,4’-bipiperidine-1’,4’-dicarboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group and two piperidine rings connected by a dicarboxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyclohexyl-1,4’-bipiperidine-1’,4’-dicarboxamide typically involves the reaction of 1,4’-bipiperidine with cyclohexyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N’-Cyclohexyl-1,4’-bipiperidine-1’,4’-dicarboxamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-Cyclohexyl-1,4’-bipiperidine-1’,4’-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-Cyclohexyl-1,4’-bipiperidine-1’,4’-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-Cyclohexyl-1,4’-bipiperidine-1’,4’-dicarboxamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4’-Bipiperidine: A simpler analog without the cyclohexyl and dicarboxamide groups.

    1’-Cycloheptyl-1,4’-bipiperidine: Similar structure with a cycloheptyl group instead of a cyclohexyl group.

    1,4’-Bipiperidine-1’-carboxylic acid: Contains a carboxylic acid group instead of the dicarboxamide linkage.

Uniqueness

N’-Cyclohexyl-1,4’-bipiperidine-1’,4’-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-N-cyclohexyl-4-piperidin-1-ylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O2/c19-16(23)18(22-11-5-2-6-12-22)9-13-21(14-10-18)17(24)20-15-7-3-1-4-8-15/h15H,1-14H2,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEFWEVPXMONGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-CYCLOHEXYL-1,4'-BIPIPERIDINE-1',4'-DICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N'-CYCLOHEXYL-1,4'-BIPIPERIDINE-1',4'-DICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N'-CYCLOHEXYL-1,4'-BIPIPERIDINE-1',4'-DICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N'-CYCLOHEXYL-1,4'-BIPIPERIDINE-1',4'-DICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N'-CYCLOHEXYL-1,4'-BIPIPERIDINE-1',4'-DICARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N'-CYCLOHEXYL-1,4'-BIPIPERIDINE-1',4'-DICARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.